molecular formula C16H17N3O B6899477 N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide

N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B6899477
M. Wt: 267.33 g/mol
InChI Key: SDUZWNLXNZAZKN-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide is a compound that belongs to the class of pyrazole derivatives.

Properties

IUPAC Name

N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-19-11-14(17-16(20)13-9-5-6-10-13)15(18-19)12-7-3-2-4-8-12/h2-8,11,13H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUZWNLXNZAZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)NC(=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide typically involves the condensation of 1-methyl-3-phenylpyrazole with cyclopent-3-ene-1-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-3-phenylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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